An In-Depth Technical Guide to 4-(4-Ethylphenyl)butanoic Acid: Properties, Synthesis, and Analysis
An In-Depth Technical Guide to 4-(4-Ethylphenyl)butanoic Acid: Properties, Synthesis, and Analysis
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(4-Ethylphenyl)butanoic acid (CAS No. 5467-53-8), a key organic compound utilized in various scientific sectors. With its distinct structure featuring a carboxylic acid functional group and an ethylphenyl moiety, this molecule serves as a versatile building block in organic synthesis, particularly within pharmaceutical and materials science research.[1] This document details the compound's core chemical and physical properties, outlines a robust and logical synthetic route, provides protocols for its analytical characterization, and discusses essential safety and handling procedures. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Compound Identification and Core Properties
4-(4-Ethylphenyl)butanoic acid is an aromatic carboxylic acid. Its structure imparts a hydrophobic character, leading to good solubility in organic solvents and limited solubility in aqueous solutions.[1] The fundamental identifiers and physicochemical properties are summarized below.
Table 1: Compound Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 4-(4-ethylphenyl)butanoic acid | [2] |
| CAS Number | 5467-53-8 | [2] |
| Molecular Formula | C₁₂H₁₆O₂ | [2] |
| Molecular Weight | 192.25 g/mol | [2] |
| Canonical SMILES | CCC1=CC=C(C=C1)CCCC(=O)O | [2] |
| InChIKey | IDXWSFCOUZYCMF-UHFFFAOYSA-N | [2] |
| Common Synonyms | 4-(4-Ethylphenyl)butyric acid, 4-Ethylbenzenebutanoic acid | [2] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical State | Solid at room temperature | [1] |
| Boiling Point | 321.8 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Soluble in organic solvents; limited in water | [1] |
Synthesis and Mechanistic Insights
The synthesis of 4-(4-ethylphenyl)butanoic acid is most effectively and strategically achieved via a two-step process: a Friedel-Crafts acylation followed by a Clemmensen reduction. This sequence is a classic and reliable method for preparing alkyl-substituted aromatic acids.[4]
Rationale for Synthetic Strategy
A direct Friedel-Crafts alkylation of benzene with a four-carbon chain containing a carboxylic acid is problematic due to catalyst poisoning by the acid group and potential carbocation rearrangements. Therefore, a more controlled approach is necessary.
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Friedel-Crafts Acylation: This reaction introduces the four-carbon backbone as an acyl group. Using succinic anhydride and ethylbenzene, an aryl keto-acid is formed. This reaction is highly efficient and avoids the rearrangement issues common in Friedel-Crafts alkylations.
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Clemmensen Reduction: The subsequent reduction of the ketone carbonyl group to a methylene group (CH₂) completes the synthesis. The Clemmensen reduction, which utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is particularly effective for reducing aryl-alkyl ketones that are stable in strongly acidic conditions.[4][5][6]
Recommended Synthetic Protocol
Step 1: Friedel-Crafts Acylation to form 4-(4-Ethylphenyl)-4-oxobutanoic acid
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).
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Reagent Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add ethylbenzene (1.0 eq.) followed by a portion-wise addition of succinic anhydride (1.1 eq.), ensuring the temperature does not exceed 10 °C.
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Scientist's Note: The ethyl group is an ortho-, para-director. The para-substituted product is sterically favored and will be the major product. Anhydrous conditions are critical as AlCl₃ is a moisture-sensitive Lewis acid catalyst.
-
-
Reaction: After addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of starting materials.
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Work-up: Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by concentrated HCl. This hydrolyzes the aluminum complexes and precipitates the keto-acid product.
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Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water and a small amount of cold hexane to remove non-polar impurities. The crude 4-(4-ethylphenyl)-4-oxobutanoic acid can be purified by recrystallization from an ethanol/water mixture.
Step 2: Clemmensen Reduction to 4-(4-Ethylphenyl)butanoic acid
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Catalyst Preparation: Prepare zinc amalgam (Zn(Hg)) by stirring zinc dust (4-5 eq.) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the amalgam with water.
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Reaction: In a round-bottom flask equipped with a reflux condenser, add the prepared zinc amalgam, concentrated HCl, water, and toluene. Add the crude 4-(4-ethylphenyl)-4-oxobutanoic acid (1.0 eq.) from Step 1.
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Heating: Heat the mixture to a vigorous reflux for 4-6 hours. Additional portions of concentrated HCl may be required during the reflux to maintain a strongly acidic environment.
-
Scientist's Note: The reduction occurs on the surface of the zinc.[6] Vigorous stirring and reflux are essential for this heterogeneous reaction to proceed efficiently. This method is preferred over the Wolff-Kishner reduction for this substrate, as the carboxylic acid is stable under these acidic conditions, whereas it would be deprotonated and potentially undergo side reactions under the highly basic conditions of a Wolff-Kishner reaction.[6]
-
-
Work-up and Isolation: After cooling, separate the toluene layer. Extract the aqueous layer with additional toluene or diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like heptane to yield pure 4-(4-ethylphenyl)butanoic acid.
Synthesis Workflow Diagram
Caption: Two-step synthesis of 4-(4-Ethylphenyl)butanoic acid.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity and purity of the final compound.
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment:
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A broad singlet (~12 ppm) for the carboxylic acid proton (-COOH).
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Two doublets in the aromatic region (~7.0-7.2 ppm) for the AA'BB' system of the para-substituted benzene ring.
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A quartet (~2.6 ppm) and a triplet (~1.2 ppm) for the ethyl group (-CH₂CH₃).
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A triplet (~2.6 ppm) for the benzylic methylene group (-Ar-CH₂-).
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A triplet (~2.3 ppm) for the methylene group adjacent to the carbonyl (-CH₂-COOH).
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A multiplet (~1.9 ppm) for the central methylene group (-Ar-CH₂-CH₂-).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the carbon skeleton. Expected signals include:
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A signal for the carboxylic carbon (~180 ppm).
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Four signals in the aromatic region (~128-142 ppm) due to the symmetry of the para-substituted ring.
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Four distinct signals for the aliphatic carbons of the ethyl and butanoic acid chains. PubChem confirms the availability of reference spectra.[2]
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
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A very broad O-H stretch from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.
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A sharp, strong C=O stretch at ~1700 cm⁻¹.
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C-H stretches for aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) groups.
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Chromatographic Purity Assessment
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
System: An HPLC system equipped with a UV detector.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start with a 30-minute linear gradient from 10% B to 90% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).
-
Analysis: The purity is determined by integrating the peak area of the main component relative to the total peak area. A pure sample should exhibit a single major peak.
Analytical Workflow Diagram
Caption: Workflow for purification and analytical characterization.
Safety, Handling, and Storage
4-(4-Ethylphenyl)butanoic acid is classified as an irritant and requires careful handling.
Table 3: GHS Hazard Information
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute toxicity, oral |
| H315 | Causes skin irritation | Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Specific target organ toxicity |
| Source: PubChem[2] |
Handling:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and bases.
Applications in Research and Development
As a "versatile small molecule scaffold," 4-(4-ethylphenyl)butanoic acid is primarily of interest as an intermediate in the synthesis of more complex molecules.[1][7] Its bifunctional nature—a modifiable carboxylic acid group and an aromatic ring that can undergo further substitution—makes it a valuable starting material.
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Pharmaceutical Research: It can be used as a fragment or building block in the design of novel therapeutic agents. The lipophilic ethylphenyl group can be crucial for interactions with hydrophobic pockets in biological targets like enzymes or receptors. The butanoic acid chain provides a flexible spacer and a handle for forming amides, esters, or other functional groups to build out a drug candidate's structure.
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Materials Science: The rigid aromatic core and the flexible aliphatic chain can be incorporated into polymers or liquid crystals, where the specific length and substitution pattern can influence the material's bulk properties.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231606, 4-(4-Ethylphenyl)butanoic acid. Retrieved from [Link]
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SlidePlayer. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
- Cambridge University Press. (n.d.). Clemmensen Reduction.
-
Professor Dave Explains. (2018, November 27). Clemmensen Reduction [Video]. YouTube. Retrieved from [Link]
-
Chem-Station. (2014, October 7). Clemmensen Reduction. Retrieved from [Link]
-
AccelaChem. (n.d.). 8-Bromo-6-methylimidazo[1,2-a]pyridine. Retrieved from [Link]
- Google Patents. (2017, January 9). KR20170003527A - Compositions of pentosan polysulfate salts for oral administration and methods of use.
-
Chemsrc. (n.d.). 3-(4-ethylbenzoyl)propionic acid. Retrieved from [Link]
Sources
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